molecular formula C7H7ClN4 B11908405 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11908405
M. Wt: 182.61 g/mol
InChI Key: SKZFDJBWLSYHNV-UHFFFAOYSA-N
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Description

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,5-dimethylpyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Cyclization Reactions: Cyclization reactions often require catalysts such as Lewis acids and are conducted under reflux conditions.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxides or reduced forms of the compound.

    Cyclization Reactions: Products include fused heterocyclic compounds with enhanced structural complexity.

Scientific Research Applications

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The binding of the compound to the active site of CDKs can prevent the phosphorylation of target proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different substitution patterns.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains an additional triazole ring fused to the pyrimidine ring.

    5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine: Similar structure with two chlorine atoms and one methyl group.

Uniqueness

7-Chloro-2,5-dimethyl-2H-pyrazolo[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H7ClN4

Molecular Weight

182.61 g/mol

IUPAC Name

7-chloro-2,5-dimethylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H7ClN4/c1-4-9-5-3-12(2)11-6(5)7(8)10-4/h3H,1-2H3

InChI Key

SKZFDJBWLSYHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CN(N=C2C(=N1)Cl)C

Origin of Product

United States

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